Introduction: Clarifying the Core Structure and its Commercially Significant Analogue
Introduction: Clarifying the Core Structure and its Commercially Significant Analogue
An In-Depth Technical Guide to 1,2,3,5,6,7-Hexahydro-inden-4-one and its Derivatives for Researchers and Drug Development Professionals
The chemical name 1,2,3,5,6,7-hexahydro-inden-4-one describes a bicyclic ketone with the molecular formula C9H12O.[1] However, in industrial and research contexts, a substituted derivative is far more prominent. The widely registered CAS Number 33704-61-9 corresponds to 1,2,3,5,6,7-Hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one .[2][3][4][5] This pentamethylated analogue, commercially known as Cashmeran® , is a key ingredient in the fragrance industry, valued for its complex and tenacious woody-musky scent.[2][6][7]
This guide will focus primarily on the well-documented and industrially significant pentamethylated compound (CAS 33704-61-9), while also providing foundational information relevant to the parent hexahydro-inden-4-one scaffold. For professionals in drug development, the structural motif of the hexahydro-inden-4-one core is a relevant starting point for the synthesis of more complex molecules, including heterocyclic analogues with potential therapeutic applications.[8]
Physicochemical and Spectroscopic Properties
The physical and chemical properties of 1,2,3,5,6,7-Hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one (Cashmeran) are well-characterized, making it a reliable component in various formulations.
| Property | Value | Source(s) |
| CAS Number | 33704-61-9 | [2][3][4][5] |
| Molecular Formula | C14H22O | [4][5] |
| Molecular Weight | 206.32 g/mol | [4][5][6] |
| Appearance | White solid or colorless to light yellow liquid.[3][6] | [3][6] |
| Melting Point | 27 °C | [9][10] |
| Boiling Point | 285-286 °C (Decomposition at ~220 °C) | [2][9][10] |
| Density | ~0.96 g/cm³ | [2][9] |
| Vapor Pressure | 1 Pa @ 25 °C | [10] |
| Water Solubility | 49.1 mg/L @ 20 °C | [2][10] |
| log Kow | 4.2 @ 20 °C | [10] |
| Refractive Index | 1.497 - 1.502 @ 20°C | [9] |
| IUPAC Name | 1,1,2,3,3-Pentamethyl-1,2,3,5,6,7-hexahydro-4H-inden-4-one | [7] |
| Synonyms | Cashmeran, DPMI, Musk indanone | [6][7] |
Spectroscopic data, including mass spectrum (electron ionization) and gas chromatography data, are available through the National Institute of Standards and Technology (NIST) Chemistry WebBook.[4][5][11][12]
Synthesis and Reaction Mechanisms
The construction of the hexahydro-inden-4-one core is a classic example of ring-forming reactions in organic chemistry. While multiple synthetic routes exist, two key methodologies are the Robinson annulation for building the foundational bicyclic structure and a subsequent oxidation for the industrial production of Cashmeran.
The Robinson Annulation: A Foundational Approach
The Robinson annulation is a powerful and widely used method for the formation of a six-membered ring onto an existing ketone.[13][14] It sequentially combines a Michael addition with an intramolecular aldol condensation, creating two new carbon-carbon bonds and a new ring.[13][15][16][17] This is the cornerstone strategy for synthesizing the hexahydro-inden-4-one scaffold.
Conceptual Experimental Protocol: Robinson Annulation for Hexahydro-inden-4-one Core
-
Enolate Formation: A cyclic ketone (e.g., cyclopentanone) is treated with a base (e.g., sodium ethoxide) in a suitable solvent (e.g., ethanol) to deprotonate the α-carbon, forming a nucleophilic enolate.
-
Michael Addition: The enolate is then reacted with an α,β-unsaturated ketone, typically methyl vinyl ketone (MVK). The enolate attacks the β-carbon of MVK in a conjugate addition, forming a 1,5-dicarbonyl intermediate.[14][15]
-
Intramolecular Aldol Condensation: The newly formed 1,5-diketone is then subjected to an intramolecular aldol reaction. A new enolate is formed, which attacks the other carbonyl group within the same molecule, leading to the closure of a six-membered ring.[15]
-
Dehydration: The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) upon heating or under acidic/basic conditions to yield the final, more stable α,β-unsaturated ketone product, the hexahydro-inden-4-one core.[15]
Caption: Workflow for the industrial production of Cashmeran via oxidation.
Applications in Research and Industry
Fragrance and Perfumery
The primary and most significant application of Cashmeran (CAS 33704-61-9) is in the fragrance industry. [6]Its unique olfactory profile, described as a combination of floral, fruity, musky, and woody notes with a warm, "cashmere-like" smoothness, makes it a highly valued component in a wide range of perfumes and scented products. [6]It is known for its ability to "expand" floral notes, adding depth and tenacity to a fragrance composition. [6]
Relevance to Drug Development and Medicinal Chemistry
While 1,2,3,5,6,7-hexahydro-inden-4-one and its pentamethyl derivative are not directly used as therapeutic agents, their core bicyclic structure is a valuable scaffold in medicinal chemistry. The principles of their synthesis, particularly annulation reactions, are fundamental to building more complex polycyclic molecules, including steroids and other bioactive compounds. [13][14] Of particular interest is the related class of hexahydro-indolones (where the ketone is replaced by a nitrogen-containing ring system). Research has identified peri-substituted hexahydro-indolones as potent and selective antagonists for the human EP3 receptor, a target for various physiological processes. [8]This demonstrates that the underlying [4.3.0] bicyclic non-aromatic framework is a viable starting point for designing molecules with specific biological activity. The knowledge of indenone synthesis can therefore be leveraged by drug development professionals to create libraries of related heterocyclic compounds for screening against various therapeutic targets.
Safety and Handling
1,2,3,5,6,7-Hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one may cause an allergic skin reaction (H317) and is considered toxic to aquatic life with long-lasting effects (H411). [3]Standard laboratory safety precautions should be followed, including avoiding breathing dust and preventing release into the environment. [3]Contaminated work clothing should not be allowed out of the workplace. [3]In case of skin irritation or rash, medical advice should be sought. [3]
References
-
4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl- - ChemBK. [Link]
-
4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl- - NIST WebBook. [Link]
-
4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl- - NIST WebBook. [Link]
-
Design and Enantioselective Synthesis of Cashmeran Odorants by Using “Enol Catalysis” | Request PDF - ResearchGate. [Link]
-
CAS No.33704-61-9,CASHMERAN Suppliers - LookChem. [Link]
-
Cashmeran® (CAS N° 33704-61-9) - ScenTree. [Link]
-
Cashmeran® (CAS N° 33704-61-9) - ScenTree. [Link]
-
Design and Enantioselective Synthesis of Cashmeran Odorants by Using "Enol Catalysis" | Request PDF - ResearchGate. [Link]
-
1,2,3,5,6,7-hexahydro-4H-inden-4-one - Chemical Synthesis Database. [Link]
-
Robinson annulation - Wikipedia. [Link]
-
The Robinson Annulation - Master Organic Chemistry. [Link]
-
Novel Synthesis of 1-(1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea, an Anti-inflammatory Agent - ResearchGate. [Link]
-
4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl- - NIST WebBook. [Link]
-
4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl- - NIST WebBook. [Link]
-
Peri-substituted hexahydro-indolones as novel, potent and selective human EP3 receptor antagonists - PubMed. [Link]
-
The Robinson Annulation Reaction | Organic Chemistry Class... - Fiveable. [Link]
-
19.18: The Robinson Annulation - Chemistry LibreTexts. [Link]
-
The suggested mechanism for the Robinson annulation reaction. - ResearchGate. [Link]
-
4,4,7a-Trimethyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one - SpectraBase. [Link]
- US3876562A - 7,7a-epoxy-5,6,7a-tetrahydro-1,1,2,3,3-pentamethyl 4(3ah)
-
Cashmeran - Wikipedia. [Link]
-
Cashmeran (4H-inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-) - Evaluation statement - Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. chembk.com [chembk.com]
- 3. 1,2,3,5,6,7-Hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one | 33704-61-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl- [webbook.nist.gov]
- 5. 4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl- [webbook.nist.gov]
- 6. Buy Cashmeran | 33704-61-9 [smolecule.com]
- 7. Cashmeran - Wikipedia [en.wikipedia.org]
- 8. Peri-substituted hexahydro-indolones as novel, potent and selective human EP3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ScenTree - Cashmeran® (CAS N° 33704-61-9) [scentree.co]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. 4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl- [webbook.nist.gov]
- 12. 4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl- [webbook.nist.gov]
- 13. Robinson annulation - Wikipedia [en.wikipedia.org]
- 14. fiveable.me [fiveable.me]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
